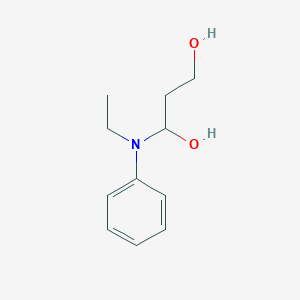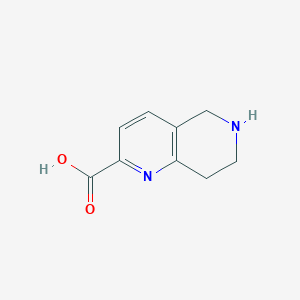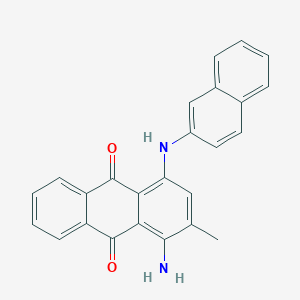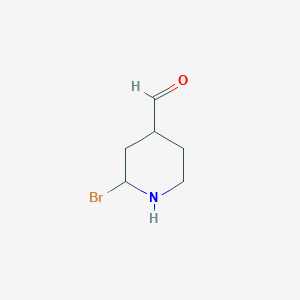
4-Brom-3-isopropyl-1H-indazol
Übersicht
Beschreibung
4-Bromo-3-isopropyl-1H-indazole is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of 1H-indazole has been explored through various routes . A common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-isopropyl-1H-indazole is made up of a heterocyclic structure composed of benzene and pyrazole rings . The molecular formula is C10H11BrN2 .Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
4-Brom-3-isopropyl-1H-indazol wurde auf sein Potenzial in der medizinischen Chemie untersucht, insbesondere als Antikrebsmittel. Indazol-Derivate sind dafür bekannt, eine Reihe von biologischen Aktivitäten aufzuweisen, darunter antiproliferative Wirkungen gegen verschiedene neoplastische Zelllinien . Sie können das Zellwachstum hemmen, indem sie eine Blockade in der G0-G1-Phase des Zellzyklus verursachen, was für Krebsbehandlungsstrategien entscheidend ist.
Landwirtschaft: Entwicklung von Pestiziden
Im landwirtschaftlichen Sektor wurden Indazolverbindungen auf ihren Einsatz bei der Entwicklung von Pestiziden untersucht. Die Synthese von Indazol-basierten Derivaten kann zur Entwicklung neuartiger Verbindungen mit potentiellen insektiziden oder fungiziden Eigenschaften führen, die zum Schutz von Nutzpflanzen und zur Steigerung der Erträge beitragen .
Materialwissenschaft: Organische Halbleiter
Das strukturelle Motiv von this compound ist in der Materialwissenschaft für die Entwicklung organischer Halbleiter von Interesse. Diese Verbindungen können bei der Synthese von Materialien für organische Leuchtdioden (OLEDs) und organische Photovoltaik (OPVs) verwendet werden, die wichtige Bestandteile der nächsten Generation elektronischer Geräte sind .
Umweltwissenschaften: Abbau von Schadstoffen
Die Forschung zu den Umweltanwendungen von Indazol-Derivaten umfasst ihre Rolle beim Abbau von Schadstoffen. Diese Verbindungen können Teil katalytischer Systeme sein, die beim Abbau von giftigen Substanzen helfen und so die Umweltverschmutzung mindern .
Industrielle Anwendungen: Chemische Synthese
Indazol-Derivate, darunter this compound, sind in der industriellen chemischen Synthese wertvoll. Sie dienen als Zwischenprodukte bei der Herstellung verschiedener Chemikalien und Pharmazeutika und zeigen ihre Vielseitigkeit und Bedeutung in industriellen Prozessen .
Analytische Chemie: Chromatographische Analyse
In der analytischen Chemie kann this compound in der chromatographischen Analyse als Standard- oder Referenzverbindung verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen es für den Einsatz bei der Methodenentwicklung und -validierung in der Hochleistungsflüssigkeitschromatographie (HPLC) und anderen analytischen Techniken geeignet .
Biochemie: Enzyminhibition
Der Indazol-Kern ähnelt strukturell vielen bioaktiven Molekülen, was ihn zu einem Kandidaten für Enzyminhibitionsstudien macht. Er kann zur Entwicklung von Inhibitoren für Enzyme wie Proteasen verwendet werden, die an verschiedenen biochemischen Wegen beteiligt sind, einschließlich solcher, die mit Krankheiten zusammenhängen .
Pharmakologie: Medikamentenentwicklung
Schließlich ist this compound in der Pharmakologie ein wichtiges Gerüst in der Medikamentenentwicklung. Seine Modifikation führt zu neuen Verbindungen mit potenziellen therapeutischen Anwendungen, wie z. B. Kinaseinhibitoren oder Rezeptormodulatoren, die für die Entwicklung neuer Behandlungen unerlässlich sind .
Safety and Hazards
4-Bromo-3-isopropyl-1H-indazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
4-Bromo-3-isopropyl-1H-indazole is a pharmaceutical intermediate that can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is often associated with cancer .
Mode of Action
It’s known that inhibitors of the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways typically work by binding to specific proteins in these pathways, preventing their activation and subsequent signal transduction . This can lead to the inhibition of cell growth and proliferation.
Biochemical Pathways
The RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways are key biochemical pathways involved in cell growth, proliferation, and survival . By inhibiting these pathways, 4-Bromo-3-isopropyl-1H-indazole can potentially disrupt these processes, leading to the inhibition of cancer cell growth.
Result of Action
The result of the action of 4-Bromo-3-isopropyl-1H-indazole would be the inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . This could potentially lead to the inhibition of cancer cell growth and proliferation.
Biochemische Analyse
Biochemical Properties
4-Bromo-3-isopropyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between 4-Bromo-3-isopropyl-1H-indazole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 4-Bromo-3-isopropyl-1H-indazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 4-Bromo-3-isopropyl-1H-indazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-Bromo-3-isopropyl-1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular responses and downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-isopropyl-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-isopropyl-1H-indazole remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-isopropyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-Bromo-3-isopropyl-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolism of 4-Bromo-3-isopropyl-1H-indazole can lead to the formation of various metabolites, some of which may retain biological activity . These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 4-Bromo-3-isopropyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it can exert its effects on metabolic and detoxification processes .
Subcellular Localization
4-Bromo-3-isopropyl-1H-indazole exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-bromo-3-propan-2-yl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXVOZFTCDGRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699239 | |
| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
693285-71-1 | |
| Record name | 4-Bromo-3-(1-methylethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)





![2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B1504570.png)
![2,5-Bis[(4-butoxyphenyl)methoxy]benzoic acid](/img/structure/B1504571.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl phenylacetate](/img/structure/B1504572.png)
